molecular formula C27H32N8O5 B12384444 (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH

Cat. No.: B12384444
M. Wt: 548.6 g/mol
InChI Key: JJPQTFKJFAJZQS-NRFANRHFSA-N
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Description

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is a derivative of thalidomide, a drug that was initially used as a sedative and later found to have immunomodulatory and anti-inflammatory properties. The addition of piperazine and pyrimidine groups enhances its pharmacological profile, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH involves multiple steps, starting with the preparation of thalidomide. Thalidomide is synthesized through the condensation of phthalic anhydride with glutamic acid. The resulting intermediate is then reacted with piperazine to introduce the piperazine moiety. The pyrimidine group is introduced through a nucleophilic substitution reaction with a suitable pyrimidine derivative. The final step involves the hydroxylation of the compound to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperazine or pyrimidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehydroxylated derivatives.

Scientific Research Applications

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH involves multiple molecular targets and pathways. It is known to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. The compound also modulates the activity of various enzymes and receptors, leading to its immunomodulatory and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound, known for its sedative and immunomodulatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.

    Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and immunomodulatory effects.

Uniqueness

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-OH is unique due to the presence of both piperazine and pyrimidine groups, which enhance its pharmacological profile. This compound exhibits a broader range of biological activities compared to its parent compound and other derivatives, making it a valuable subject of research.

Properties

Molecular Formula

C27H32N8O5

Molecular Weight

548.6 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C27H32N8O5/c36-14-13-31-5-7-33(8-6-31)22-16-23(29-17-28-22)34-11-9-32(10-12-34)18-1-2-19-20(15-18)27(40)35(26(19)39)21-3-4-24(37)30-25(21)38/h1-2,15-17,21,36H,3-14H2,(H,30,37,38)/t21-/m0/s1

InChI Key

JJPQTFKJFAJZQS-NRFANRHFSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCO

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCO

Origin of Product

United States

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